gamma-Asarone
Overview
Description
Synthesis Analysis
The synthesis of gamma-Asarone and related compounds involves various methodologies, including green synthesis approaches. Dutta et al. (2019) discuss the synthesis of gamma-valerolactone (GVL), a related compound, using non-noble metal catalysts as a more sustainable route, highlighting the importance of catalyst characteristics in promoting the conversion processes (Dutta et al., 2019).
Molecular Structure Analysis
Understanding the molecular structure of gamma-Asarone is crucial for its application and synthesis. Flores-Rojas et al. (2020) provide insights into the synthesis of organic nanoparticles through gamma-irradiation, which can alter the molecular structure and enhance properties for specific applications (Flores-Rojas et al., 2020).
Chemical Reactions and Properties
The chemical reactions involving gamma-Asarone are influenced by its structure and reactivity. Popova et al. (2019) review the reactivity of aurones, compounds related to gamma-Asarone, detailing reactions involving electrophiles, nucleophiles, and reduction reactions, which are crucial for understanding the chemical properties and potential applications of gamma-Asarone (Popova et al., 2019).
Physical Properties Analysis
The physical properties of gamma-Asarone, including its solubility, melting point, and boiling point, are essential for its application in various fields. Das et al. (2019) discuss the properties of Acorus calamus (Asarone) for chemoprevention, providing insights into its physical characteristics and their implications for therapeutic applications (Das et al., 2019).
Chemical Properties Analysis
The chemical properties of gamma-Asarone, such as its reactivity, stability, and interaction with other compounds, are critical for its utility in various applications. Trueba and Trasatti (2005) discuss γ-Alumina as a support for catalysts, which could be relevant for understanding the catalytic applications and chemical stability of gamma-Asarone-related compounds (Trueba & Trasatti, 2005).
Scientific Research Applications
Neuroprotective and Antiepileptic Effects
Gamma-Asarone, a component of the Acorus species, has been researched for its neuroprotective and antiepileptic properties. Studies have shown that it can improve cognitive function in aged rats by alleviating neuronal excitotoxicity through GABA receptors, which could be beneficial in treating Alzheimer's disease (AD) and other forms of dementia (Chen et al., 2019). Additionally, it has been found to be effective in various animal models of seizures, suggesting potential as an antiepileptic agent. For example, α-asarone demonstrated effectiveness in reducing epileptic activity in mice through the activation of GABA(A) receptors (Huang et al., 2013).
Antioxidant Properties
Research has also highlighted the antioxidant properties of Gamma-Asarone. For instance, α-asarone exhibited antioxidant activities in various regions of the rat brain, suggesting its potential in counteracting neurodegenerative processes (Manikandan & Devi, 2005). These properties are significant considering the role of oxidative stress in the development of neurodegenerative diseases.
Potential in Treating Alzheimer's Disease
Gamma-Asarone has shown promise in the treatment of Alzheimer's Disease (AD). It improved cognitive function and decreased Aβ42 and p-tau levels in transgenic mice, indicating its therapeutic effect on AD-related symptoms (Zeng et al., 2021). This suggests Gamma-Asarone could be a potential treatment option for AD.
Radioprotective and Anticancer Effects
Gamma-Asarone also shows radioprotective properties, as seen in studies where it prevented genotoxicity and hematopoietic injury in mice exposed to γ-radiation (Sandeep & Nair, 2011). Moreover, it has been researched for its anticancer effects, particularly in the context of glioblastoma, where β-asarone exhibited cytotoxicity against human glioblastoma U251 cells (Qi et al., 2015).
Applications in Metabolic Disorders
Gamma-Asarone has potential in the treatment of metabolic disorders. A study demonstrated its ability to inhibit adipogenesis and stimulate lipolysis in 3T3-L1 adipocytes, indicating its potential role in managing obesity and related conditions (Lee et al., 2010).
properties
IUPAC Name |
1,2,4-trimethoxy-5-prop-2-enylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-5-6-9-7-11(14-3)12(15-4)8-10(9)13-2/h5,7-8H,1,6H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNAUZZQBAIQFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CC=C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201743 | |
Record name | Benzene, 1,2,4-trimethoxy-5-(2-propenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | gamma-Asarone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029872 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
gamma-Asarone | |
CAS RN |
5353-15-1 | |
Record name | γ-Asarone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5353-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | gamma-Asarone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005353151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,2,4-trimethoxy-5-(2-propenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GAMMA-ASARONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4G4B8R48N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | gamma-Asarone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029872 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
25 °C | |
Record name | gamma-Asarone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029872 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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